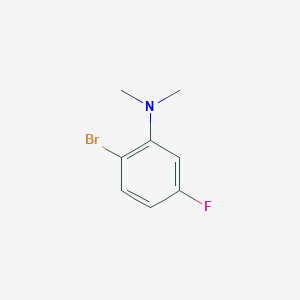

2-bromo-5-fluoro-N,N-dimethylaniline

Description

Significance of Substituted Anilines as Versatile Synthetic Intermediates

Substituted anilines are a cornerstone of organic synthesis, prized for their utility as versatile intermediates. These compounds are fundamental starting materials in the production of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. Their importance is demonstrated in their application for creating benzothiazole (B30560) and cinnoline (B1195905) derivatives, among other heterocyclic systems. chemicalbook.com The amino group of aniline (B41778) can be readily modified or used to direct subsequent chemical transformations, allowing for the construction of diverse molecular scaffolds.

The utility of substituted anilines spans numerous reaction types. They are crucial precursors for the synthesis of aryl halides through reactions like diazotization followed by substitution, and they play a significant role in cross-coupling chemistries that form carbon-carbon and carbon-heteroatom bonds. nsf.gov For instance, 2-bromo-5-fluoroaniline, the immediate precursor to the title compound, is a key intermediate in the synthesis of the antitumor drug Phortress and is also used in the preparation of Tezacaftor, a treatment for cystic fibrosis. google.comchemicalbook.com This highlights the critical role that specifically substituted anilines play in accessing biologically active molecules.

Electra- and Steric Effects of Bromo and Fluoro Substituents on Aromatic Systems

Despite being deactivating, halogens are ortho, para-directing. The resonance effect, although weaker than the inductive effect, enriches the electron density at the ortho and para positions relative to the meta position. This directs incoming electrophiles to substitute at these positions.

In 2-bromo-5-fluoro-N,N-dimethylaniline, the bromine atom is positioned ortho to the N,N-dimethylamino group, while the fluorine atom is meta to it. The large atomic radius of bromine introduces significant steric hindrance at the ortho position, which can influence the regioselectivity of reactions by sterically shielding the adjacent position. The fluorine atom, being smaller, poses less of a steric challenge but contributes significantly to the electronic nature of the ring due to its extreme electronegativity.

Role of the N,N-Dimethylamino Moiety in Directing Group Strategies and Electronic Modulation

The N,N-dimethylamino group (-NMe₂) is a powerful activating group in electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, a strong resonance effect that significantly increases the electron density of the ring. This makes the aromatic ring much more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene (B151609).

This strong electron-donating resonance effect makes the N,N-dimethylamino group a potent ortho, para-director. It strongly activates the positions ortho and para to it, guiding the substitution of incoming electrophiles to these sites. In many cases, the para product is favored due to the steric bulk of the dimethylamino group hindering attack at the ortho positions. nsf.gov

However, the directing influence of the N,N-dimethylamino group is highly dependent on the reaction conditions. As a basic functional group, it can be readily protonated in the presence of strong acids. The resulting anilinium ion, -N⁺HMe₂, lacks a lone pair for resonance donation and instead becomes a strongly deactivating, meta-directing group due to the powerful inductive electron withdrawal by the positively charged nitrogen atom. This switchable nature provides a strategic tool for chemists to control the regioselectivity of reactions on the aniline ring.

Research Landscape and Foundational Importance of this compound in Chemical Science

While direct research on this compound is not extensively documented in the scientific literature, its foundational importance can be inferred from the well-established utility of its structural components and its precursor, 2-bromo-5-fluoroaniline. The unique substitution pattern—an activating ortho, para-directing N,N-dimethylamino group, a sterically demanding and deactivating ortho, para-directing bromine, and a strongly electronegative fluorine—creates a molecule with a complex and nuanced reactivity profile.

This specific arrangement of functional groups makes it a potentially valuable intermediate for synthesizing highly specialized molecules. The precursor, 2-bromo-5-fluoroaniline, is a documented building block for important pharmaceuticals, establishing the value of this substitution pattern in medicinal chemistry. google.comchemicalbook.com Furthermore, related halogenated N,N-dimethylaniline structures are recognized as critical synthetic building blocks for cross-coupling reactions and are used in the development of materials with specific luminescent properties. nsf.gov Recent studies have also highlighted the use of electron-donating dimethylaniline moieties in combination with fluoro and bromo substituents in the field of photocatalysis, suggesting modern applications for such structures. acs.org

Therefore, this compound stands as a promising, albeit under-explored, chemical entity. Its strategic design combines the directing and activating effects of the dimethylamino group with the electronic and steric influences of two different halogens, positioning it as a key potential intermediate for future discoveries in drug development and material science.

Compound Data

Due to the limited availability of specific experimental data for this compound, the following tables provide data for its immediate precursor, 2-bromo-5-fluoroaniline, and the closely related compound, 2-bromo-N,N-dimethylaniline.

Table 1: Properties of 2-bromo-5-fluoroaniline

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1003-99-2 | nih.govsigmaaldrich.com |

| Molecular Formula | C₆H₅BrFN | nih.govsigmaaldrich.com |

| Molecular Weight | 190.01 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 43-47 °C | sigmaaldrich.com |

| IUPAC Name | 2-bromo-5-fluoroaniline | nih.gov |

| SMILES | Nc1cc(F)ccc1Br | sigmaaldrich.com |

| InChIKey | FWTXFEKVHSFTDQ-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Table 2: Properties of 2-bromo-N,N-dimethylaniline

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 698-00-0 | |

| Molecular Formula | C₈H₁₀BrN | |

| Molecular Weight | 200.08 g/mol | |

| Assay | 97% | |

| IUPAC Name | 2-bromo-N,N-dimethylaniline | |

| SMILES | CN(C)c1ccccc1Br |

| InChIKey | ONMSBNJJCUCYED-UHFFFAOYSA-N | |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrFN |

|---|---|

Molecular Weight |

218.07 g/mol |

IUPAC Name |

2-bromo-5-fluoro-N,N-dimethylaniline |

InChI |

InChI=1S/C8H9BrFN/c1-11(2)8-5-6(10)3-4-7(8)9/h3-5H,1-2H3 |

InChI Key |

CEQAUPIYGHOQDT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)F)Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Bromo 5 Fluoro N,n Dimethylaniline and Its Precursors

Strategic Approaches to Halogenated N,N-Dimethylaniline Synthesis

The synthesis of halogenated N,N-dimethylanilines necessitates careful consideration of the regioselectivity of halogenation reactions on an activated aromatic ring. The strongly activating and ortho-, para-directing nature of the dimethylamino group often leads to mixtures of products and over-halogenation. Therefore, various strategies have been developed to achieve the desired substitution pattern.

Regioselective Bromination Techniques for Aromatic Rings

Direct bromination of anilines and their derivatives can be challenging to control. To achieve regioselectivity, several techniques have been developed. One approach involves the use of a protecting group for the amine, which moderates its activating effect and can direct bromination. For instance, the amino group can be acylated to form an acetanilide, which then undergoes bromination. The acetyl group can be subsequently removed by hydrolysis to yield the desired bromoaniline.

Another strategy for achieving high regioselectivity in the bromination of anilines is the use of copper(II) bromide (CuBr₂) in ionic liquids. This method allows for the direct bromination of unprotected anilines at the para-position in high yields under mild conditions. The reaction time for bromination is generally shorter than for chlorination.

Palladium-catalyzed meta-C–H bromination of aniline (B41778) derivatives has also been reported, offering an alternative to the traditional ortho- and para-selectivity of electrophilic bromination. This method utilizes N-bromophthalimide (NBP) as the brominating agent and has been shown to be effective for a range of aniline substrates.

Table 1: Comparison of Regioselective Bromination Techniques for Anilines

| Technique | Brominating Agent | Catalyst/Conditions | Selectivity | Advantages |

| Acetanilide Protection | Br₂ in acetic acid | N/A | Primarily para | Good control, avoids over-bromination |

| Copper-Catalyzed | CuBr₂ | Ionic Liquid | Highly para-selective | Mild conditions, high yields |

| Palladium-Catalyzed | N-bromophthalimide (NBP) | Pd catalyst | Meta-selective | Access to meta-substituted products |

Directed Fluorination Methodologies

The direct fluorination of aromatic compounds is often challenging due to the high reactivity of elemental fluorine. Therefore, electrophilic fluorinating reagents are commonly employed. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for the direct fluorination of electron-rich aromatic rings. The regioselectivity of these reactions is influenced by the directing effects of the substituents already present on the ring.

For aniline derivatives, the strong activating nature of the amino group directs the incoming fluorine atom to the ortho and para positions. To achieve different substitution patterns, it may be necessary to introduce the fluorine atom at an earlier stage of the synthesis, prior to the introduction of the amino group.

Sequential Halogenation and Amination Strategies

A common and effective strategy for the synthesis of halogenated anilines involves the halogenation of a suitable precursor followed by the introduction of the amino group. This can be achieved through the reduction of a nitro group or through nucleophilic aromatic substitution.

For example, a dihalogenated nitrobenzene can be synthesized first, taking advantage of the directing effects of the nitro group and the existing halogen. The nitro group can then be reduced to an amine, providing the desired dihalogenated aniline. This precursor can then undergo N-alkylation to yield the final N,N-dimethylaniline.

Alternatively, a base-promoted amination of aromatic halides can be employed. This method has been shown to be effective for a variety of aryl halides, including those containing fluorine, chlorine, bromine, and iodine. The reactivity of the aromatic halides in this system was found to be I > Br ≈ F > Cl.

Multi-Step Synthetic Routes to 2-Bromo-5-fluoro-N,N-dimethylaniline

The synthesis of this compound is a multi-step process that requires careful planning to ensure the correct placement of the substituents. Two primary retrosynthetic approaches are considered here.

Conversion of Pre-Halogenated Nitrobenzenes to Anilines and Subsequent N-Alkylation

A logical synthetic route to this compound starts from a pre-halogenated nitrobenzene. One such precursor is 2-bromo-5-fluoronitrobenzene.

The synthesis of 2-bromo-5-fluoroaniline from 2-bromo-5-fluoronitrobenzene is a well-established process. The reduction of the nitro group can be achieved using various reducing agents, such as iron powder in acetic acid or through catalytic hydrogenation with Raney nickel.

Once 2-bromo-5-fluoroaniline is obtained, the final step is the N,N-dimethylation of the primary amine. This transformation can be accomplished using a variety of methylating agents. Common methods include the use of methyl iodide or dimethyl sulfate. More environmentally benign methods, such as the use of dimethyl carbonate in the presence of a suitable catalyst, have also been developed. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is another classic method for the exhaustive methylation of primary amines.

Table 2: N,N-Dimethylation Methods for Anilines

| Method | Methylating Agent(s) | Conditions | Key Features |

| Methyl Halides | Methyl iodide (CH₃I) | Base (e.g., K₂CO₃) | Common, effective, but can lead to quaternary ammonium salts. |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Base | Highly effective but toxic. |

| Dimethyl Carbonate | (CH₃)₂CO₃ | Catalyst (e.g., NaY faujasite) | Greener alternative, can be highly selective for mono- or di-methylation. |

| Eschweiler-Clarke | Formic acid, Formaldehyde | Heating | Reductive amination, good for exhaustive methylation. |

Halogenation of N,N-Dimethylaniline Derivatives via N-Oxide Intermediates

An alternative strategy involves the halogenation of an N,N-dimethylaniline derivative. However, direct halogenation can be unselective. A more controlled approach utilizes the corresponding N-oxide intermediate. The N-oxide group alters the electronic properties of the aromatic ring and can direct the regioselectivity of subsequent reactions.

Treatment of N,N-dimethylaniline N-oxides with thionyl halides provides a route to halogenated anilines. For instance, treatment with thionyl bromide has been shown to result in selective para-bromination. This method offers a way to introduce a halogen atom at a specific position on the N,N-dimethylaniline core.

While a direct application of this method to a fluorinated N,N-dimethylaniline to introduce a bromine atom at the desired position to form this compound is not explicitly detailed in readily available literature, the general principle suggests a potential synthetic pathway. This would involve the initial synthesis of 3-fluoro-N,N-dimethylaniline, followed by its oxidation to the corresponding N-oxide. Subsequent treatment with a brominating agent could then potentially lead to the desired this compound, although regioselectivity would be a critical factor to control.

Catalytic Advancements in the Synthesis of Halogenated Anilines

Modern catalytic methods have revolutionized the synthesis of halogenated anilines, offering milder reaction conditions, higher selectivity, and improved functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Functionalization for Selective Halogen Incorporation

Transition metal catalysis plays a pivotal role in the synthesis of aryl halides. Palladium-catalyzed cross-coupling reactions, for example, are a powerful tool for the formation of carbon-nitrogen bonds. While typically used to introduce an amino group to an aryl halide, these methods can be conceptually applied in reverse, where a nitrogen-containing directing group guides the halogenation of a C-H bond.

Furthermore, copper-catalyzed reactions have been explored for the amination of aryl halides. These reactions can be particularly useful for constructing the aniline core from readily available starting materials. For instance, the copper-catalyzed amination of a dihalogenated benzene (B151609) derivative could be a potential route to precursors of the target molecule.

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering complementary reactivity and avoiding issues of metal contamination in the final product. While specific applications of organocatalysis for the direct synthesis of this compound are not widely reported, the principles of organocatalytic halogenation and amination of aromatic systems are well-established. For example, amine-based catalysts can be used to direct the regioselective halogenation of anilines.

Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity under mild conditions. Halogenase enzymes are known to catalyze the regioselective halogenation of aromatic compounds. nih.gov Although the direct biocatalytic synthesis of this compound has not been described, the potential exists to engineer halogenases to accept N,N-dimethylated aniline substrates. Similarly, while biocatalytic N-methylation is an area of active research, its application to complex substituted anilines is still in its early stages.

Process Optimization and Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scalability. For the synthesis of this compound, the most probable industrial route would involve the synthesis of 2-bromo-5-fluoroaniline followed by N,N-dimethylation.

The industrial production of N,N-dimethylaniline itself offers valuable insights. Common methods include the reaction of aniline with methanol under high temperature and pressure, often in the presence of an acid catalyst like sulfuric acid or over a solid-acid catalyst such as zeolites. alfa-chemistry.comchemicalbook.comresearchgate.net These processes can be run in either batch or continuous flow reactors. mit.edu

Key parameters for optimization include:

Catalyst selection: Identifying a robust, recyclable, and highly selective catalyst is crucial for both the synthesis of the precursor and the final N,N-dimethylation step.

Reaction conditions: Temperature, pressure, and reaction time must be carefully controlled to maximize yield and minimize the formation of byproducts.

Solvent choice: Utilizing environmentally benign and easily recoverable solvents is a key aspect of green chemistry.

Downstream processing: Efficient methods for product isolation and purification are essential for achieving high purity and minimizing waste.

The scalability of each step must be assessed. For example, the reduction of a nitro group, a common step in the synthesis of the precursor, can be highly exothermic and requires careful thermal management on a large scale. Similarly, the handling of reagents like bromine or strong acids in an industrial setting necessitates specialized equipment and safety protocols.

Below is an interactive data table summarizing various synthetic approaches for the precursor, 2-bromo-5-fluoroaniline, and general methods for N,N-dimethylation of anilines, which would be the subsequent step to obtain the final product.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield | Reference(s) |

| Precursor Synthesis | 1-Bromo-4-fluoro-2-nitrobenzene | Fe, HOAc/EtOH, reflux | 2-Bromo-5-fluoroaniline | Quantitative | alfa-chemistry.comchemicalbook.com |

| Precursor Synthesis | 1-Bromo-4-fluoro-2-nitrobenzene | H₂, Raney Nickel, Methanol, 45°C, 1.0 MPa | 2-Bromo-5-fluoroaniline | 87% | google.com |

| Precursor Synthesis | 4-Fluoroaniline | 1. Acetic anhydride 2. H₂SO₄, HNO₃ 3. NaNO₂, HBr 4. Fe, H₂O | 2-Bromo-5-fluoroaniline | High | google.com |

| N,N-Dimethylation | Aniline | Methanol, Sulfuric Acid, high temperature and pressure | N,N-Dimethylaniline | High | alfa-chemistry.comchemicalbook.com |

| N,N-Dimethylation | Aniline | Methanol, β-Zeolite catalyst, 240-250°C | N,N-Dimethylaniline | >99% conversion, >86% selectivity | researchgate.net |

| N,N-Dimethylation | Aniline | Dimethyl Carbonate, Cu-Zr bimetallic nanoparticles, 180°C | N-methylated anilines | up to 91% selectivity | nih.govacs.org |

| N,N-Dimethylation | Aromatic Amines | Formaldehyde, Ru/C catalyst, H₂ | N,N-Dimethylanilines | High | nih.govchemrxiv.org |

Advanced Reaction Chemistry and Mechanistic Investigations of 2 Bromo 5 Fluoro N,n Dimethylaniline

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene functionalization. libretexts.orgmasterorganicchemistry.com The reactivity and regioselectivity of 2-bromo-5-fluoro-N,N-dimethylaniline in EAS reactions are dictated by the cumulative influence of its substituents.

The directing effect of a substituent in EAS is determined by its ability to stabilize the cationic intermediate, known as the sigma complex or arenium ion, that forms during the reaction. libretexts.orgmasterorganicchemistry.com The substituents on this compound have competing effects:

-N,N-dimethylamino Group: This is a strongly activating group and a powerful ortho, para-director. Its nitrogen atom can donate a lone pair of electrons through resonance, which significantly stabilizes the positive charge of the sigma complex. This activating nature generally leads to faster reaction rates compared to unsubstituted benzene (B151609). libretexts.org

-F (Fluoro) and -Br (Bromo) Groups: Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect, which destabilizes the cationic intermediate. masterorganicchemistry.com However, they are also ortho, para-directors because their lone pairs can be donated through resonance to help stabilize the positive charge, particularly when the electrophile adds to the ortho or para positions. libretexts.orgkhanacademy.org

In the case of this compound, the powerful activating and directing effect of the dimethylamino group dominates. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the dimethylamino group. The available positions are C4 (para to -NMe₂) and C6 (ortho to -NMe₂). The C2 position is already substituted with bromine.

| Substituent | Inductive Effect | Resonance Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -N(CH₃)₂ | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |

| -F | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -Br | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

The general mechanism for EAS involves two primary steps: the attack of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized sigma complex, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com For this compound, two main competitive pathways exist, corresponding to electrophilic attack at the C4 and C6 positions.

Attack at C4 (para to -NMe₂): The positive charge in the resulting sigma complex can be delocalized onto the nitrogen atom of the dimethylamino group, providing a highly stable resonance contributor. This powerful stabilization makes the C4 position a highly favored site for substitution.

Attack at C6 (ortho to -NMe₂): The sigma complex formed from attack at this position is also stabilized by resonance donation from the dimethylamino group. However, this position is flanked by the bulky bromine atom at C2, which may introduce steric hindrance, potentially slowing the rate of attack compared to the more accessible C4 position.

Therefore, while both C4 and C6 are electronically activated, the substitution at the C4 position is generally expected to be the major pathway due to a combination of potent electronic stabilization and lower steric hindrance.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway for substituting a leaving group on an aromatic ring with a nucleophile. Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups. libretexts.orgyoutube.com

The SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this complex is the key to the reaction's feasibility. In this compound, both bromine and fluorine are potential leaving groups.

The rate of SNAr reactions depends on two main factors:

Ring Activation: The presence of electron-withdrawing groups stabilizes the negative charge of the Meisenheimer complex.

Leaving Group Ability: The ease with which the leaving group is eliminated in the second step.

For SNAr reactions, the order of leaving group reactivity for halogens is often F > Cl > Br > I. libretexts.orgmasterorganicchemistry.com This is counterintuitive compared to SN2 reactions and is because the first step—the nucleophilic attack and formation of the Meisenheimer complex—is typically the rate-determining step. masterorganicchemistry.com

Fluorine plays a dual role in SNAr reactions. Although the carbon-fluorine bond is very strong, fluorine's high electronegativity makes it a powerful inductively electron-withdrawing group. stackexchange.com This strong inductive effect significantly stabilizes the anionic Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining nucleophilic attack. stackexchange.comcore.ac.uk Consequently, the displacement of fluorine is often faster than that of other halogens in SNAr contexts, as the acceleration of the first step outweighs the difficulty of breaking the C-F bond in the fast second step. masterorganicchemistry.com In this compound, this effect makes the fluorine atom a potential site for nucleophilic attack, provided a sufficiently strong nucleophile and appropriate reaction conditions are used.

| Halogen (X) | Electronegativity | Effect on Rate-Determining Step (Attack) | C-X Bond Strength | Overall SNAr Reactivity |

|---|---|---|---|---|

| F | ~3.98 | Strongly Activating (Inductive Effect) | High | Fastest |

| Cl | ~3.16 | Activating | Moderate | Fast |

| Br | ~2.96 | Moderately Activating | Moderate | Slow |

| I | ~2.66 | Weakly Activating | Low | Slowest |

Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and related reactions) or coordination/deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov

Prominent examples of cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. wikipedia.org It is a versatile method for synthesizing complex aniline (B41778) derivatives and N-aryl heterocycles. researchgate.netorganic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to create an aryl-alkyne C-C bond. organic-chemistry.orgsoton.ac.uk

The electronic nature of the fluoro and dimethylamino substituents can influence catalyst and ligand selection, but the C-Br bond's reactivity generally allows for efficient participation in these transformations.

| Reaction | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DME |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, AsPh₃ | Et₃N, i-Pr₂NH (DIPA) | THF, DMF, Et₃N |

Palladium-Catalyzed C-C, C-N, and C-O Bond Formations (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond in this compound makes it an excellent candidate for these transformations.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net For this compound, this would allow for the introduction of various alkynyl groups at the 2-position. The process is valuable for creating complex molecular architectures found in natural products and materials science. researchgate.net Studies on similar bromo-substituted aromatic rings show that this reaction is a robust method for creating sp²-sp carbon bonds. soton.ac.ukresearchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides. wikipedia.org The versatility of the Buchwald-Hartwig amination allows for the formation of a wide range of arylamines from substrates like this compound. researchgate.netnih.gov The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. organic-chemistry.orgresearchgate.net

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | C-C |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) cocatalyst, Base | C-C (sp²-sp) |

| Buchwald-Hartwig | R₂'NH | Pd(0) catalyst, Ligand, Base | C-N |

Nickel- and Copper-Mediated Coupling Processes

While palladium catalysis is prevalent, nickel and copper-based systems offer alternative and sometimes superior reactivity profiles for cross-coupling reactions.

Nickel-Mediated Coupling: Nickel catalysts are often more cost-effective and can exhibit unique reactivity, particularly in the activation of less reactive C-O bonds or challenging C-F bonds. montana.edu In the context of this compound, nickel catalysis could be employed for C-C bond formation with organoboronic acids, similar to the Suzuki reaction, or with organostannanes in Stille-type couplings. montana.edubeilstein-journals.org Nickel systems are known to be effective for coupling with a diverse range of electrophiles, including aryl sulfamates and tosylates. montana.edu

Copper-Mediated Coupling: Copper-mediated reactions, including the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds. Modern advancements have led to milder, ligand-assisted protocols. acs.org For this compound, copper catalysis could facilitate coupling with various nucleophiles. For instance, copper-mediated fluoroalkylation of aryl bromides has been shown to be significantly enhanced by the presence of ortho-directing groups, a feature present in the target molecule. nih.gov The mechanism often involves oxidative addition of the aryl halide to a Cu(I) species. nih.govrug.nl

| Metal | Typical Coupling Partners | Key Features |

| Nickel | Arylboronic acids, Organostannanes | Cost-effective, unique reactivity with C-O/C-F bonds |

| Copper | Amines, Alcohols, Thiols, Fluoroalkyl sources | Classic for C-heteroatom bonds, directing-group assistance |

Ortho-Lithiation and Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, leveraging the directing ability of certain functional groups. wikipedia.org

Utilizing the N,N-Dimethylamino Group as a Powerful Directing Metalation Group

The N,N-dimethylamino group is a well-established and potent directing metalation group (DMG). nih.gov It functions by coordinating with an organolithium reagent, such as n-butyllithium or sec-butyllithium, thereby lowering the kinetic acidity of the adjacent ortho-protons. organic-chemistry.orgbaranlab.org In this compound, the dimethylamino group would direct lithiation to the C6 position. This pre-coordination of the lithium reagent facilitates the deprotonation event exclusively at the ortho position, preventing statistical mixtures of isomers often seen in classical electrophilic aromatic substitution. wikipedia.orgbaranlab.org The strength of the N,N-dimethylamino group as a DMG is comparable to other strong directors like amides and sulfonamides. harvard.edu

Regioselective Functionalization via Aryllithium Intermediates

Once the aryllithium intermediate is formed at the C6 position, it can be trapped with a wide variety of electrophiles to introduce new functional groups with high regioselectivity. organic-chemistry.org This two-step sequence of directed lithiation followed by electrophilic quench allows for the synthesis of highly substituted aniline derivatives that would be difficult to access otherwise. harvard.edu For example, the lithiated species derived from the closely related 2-bromo-N,N-dimethylaniline has been used in the synthesis of complex ligands by reaction with electrophiles like 2,2'-bipyridine. sigmaaldrich.com

| Step | Description | Reagents | Outcome |

| 1. Directed Lithiation | The N,N-dimethylamino group directs deprotonation to the ortho (C6) position. | Alkyllithium (e.g., n-BuLi, s-BuLi), TMEDA | Formation of a specific aryllithium intermediate. |

| 2. Electrophilic Quench | The aryllithium reacts with an electrophile. | Various electrophiles (E+) (e.g., CO₂, RCHO, R₂CO, Me₃SiCl) | Regioselective installation of a new functional group at C6. |

Exploration of C-F Bond Activation in Complex Organic Transformations

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its selective activation and functionalization represent a significant challenge. However, transition metal catalysts, particularly nickel, have shown promise in this area. beilstein-journals.orgresearchgate.net In this compound, the C-Br bond is significantly more reactive than the C-F bond under typical palladium-catalyzed conditions. This allows for selective cross-coupling at the bromine-bearing position while leaving the fluorine atom untouched. beilstein-journals.orgnih.gov

However, under specific nickel-catalyzed conditions, C-F bond activation could potentially be achieved. Research on 2-fluorobenzofurans has shown that nickel(0) species can oxidatively add into the C-F bond, often proceeding through a nickelacyclopropane intermediate followed by β-fluoride elimination. beilstein-journals.orgresearchgate.net Achieving selective C-F activation in the presence of a more reactive C-Br bond would be challenging and would likely require carefully designed catalytic systems that can differentiate between the two halogen atoms. This differential reactivity allows for orthogonal coupling strategies, where the C-Br bond is functionalized first, followed by a separate reaction targeting the C-F bond under more forcing conditions. beilstein-journals.org

Redox Chemistry and Single Electron Transfer (SET) Processes Involving this compound

N,N-Dialkylanilines are known to be effective electron donors and can participate in single electron transfer (SET) processes. nih.gov Upon photoirradiation or interaction with a strong Lewis acid, they can form an electron donor-acceptor (EDA) complex. nih.gov Subsequent SET can generate a radical cation of the aniline derivative. nih.govacs.org This radical cation can then undergo further reactions, such as deprotonation at the alpha-carbon of the alkyl group to form an α-aminoalkyl radical. nih.gov

For this compound, this reactivity could be harnessed in photoredox catalysis. The electronic properties of the aryl ring, modulated by the bromo and fluoro substituents, would influence the redox potential of the aniline and the stability of the resulting radical cation. Such SET processes can initiate radical-based bond-forming reactions, offering a complementary approach to the transition-metal-catalyzed methods described above. nih.govacs.org

Strategic Applications of 2 Bromo 5 Fluoro N,n Dimethylaniline As a Chemical Building Block

Assembly of Complex Aromatic and Heteroaromatic Systems

No specific examples or research studies were found that describe the use of 2-bromo-5-fluoro-N,N-dimethylaniline in cross-coupling reactions (such as Suzuki, Heck, or Buchwald-Hartwig couplings) or other condensation reactions for the assembly of complex aromatic or heteroaromatic ring systems.

Precursor for Advanced Organic Materials

Synthesis of Ligands for Asymmetric Catalysis

There is no available literature detailing the synthesis of chiral ligands for asymmetric catalysis using this compound as a precursor.

Construction of Optoelectronic and Polymeric Components

Information regarding the application of this compound in the development of materials with specific optical or electronic properties, such as organic light-emitting diodes (OLEDs), or its use as a monomer in polymerization reactions, is not present in the available literature.

Design and Synthesis of Novel Reagents and Catalysts

No studies were identified that showcase the conversion of this compound into novel reagents or catalysts for specific chemical transformations.

Role in the Total Synthesis of Complex Natural Products and Synthetic Targets

A review of the literature on total synthesis did not reveal any published routes for natural products or other complex synthetic targets that utilize this compound as a key starting material or intermediate.

Due to the lack of specific research data for "this compound" in these areas, providing a detailed and accurate article that adheres to the requested structure and content is not possible.

Theoretical and Computational Investigations of 2 Bromo 5 Fluoro N,n Dimethylaniline

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule. For N,N-dimethylaniline and its derivatives, a key structural feature is the geometry of the dimethylamino group relative to the phenyl ring. researchgate.net

The nitrogen atom of the dimethylamino group can adopt a conformation that is either planar or pyramidal with respect to the carbon atoms it is bonded to. The degree of planarity is influenced by the electronic effects of the substituents on the aromatic ring. In N,N-dimethylaniline itself, the nitrogen atom exhibits a nearly trigonal planar geometry. This planarity is a result of the p-π conjugation between the nitrogen lone pair and the π-system of the benzene (B151609) ring. researchgate.net

For 2-bromo-5-fluoro-N,N-dimethylaniline, the presence of the electron-withdrawing bromine and fluorine atoms is expected to influence this geometry. These halogen substituents, particularly the highly electronegative fluorine, would withdraw electron density from the ring, which could, in turn, affect the extent of the nitrogen lone pair delocalization. DFT calculations on related halogenated anilines have shown that such substitutions can lead to slight deviations from planarity. researchgate.net The interplay between the steric hindrance from the ortho-bromo group and the electronic effects of both halogens would determine the precise conformational preferences of the dimethylamino and methyl groups.

Table 1: Predicted Geometrical Parameters for Substituted Anilines based on DFT Studies

| Parameter | N,N-dimethylaniline | 4-bromo-N,N-dimethylaniline | 4-fluoro-N,N-dimethylaniline | 2-bromo-6-chloro-4-fluoroaniline |

| C-N Bond Length (Å) | ~1.396 | Data not available | Data not available | ~1.41 |

| Sum of angles at N | ~360° (quasi-planar) | Data not available | Data not available | Data not available |

Note: The data in this table is derived from computational studies on related molecules and serves as an estimation for this compound. researchgate.netresearchgate.nettci-thaijo.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. thaiscience.info

In substituted anilines, the HOMO is typically localized on the aniline (B41778) ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO, conversely, is usually distributed over the aromatic ring. For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted N,N-dimethylaniline. The precise distribution and energies of these orbitals would be influenced by the positions of the halogen substituents. The HOMO-LUMO gap for halogenated anilines is generally found to be significant, indicating a relatively stable molecule. researchgate.net

Table 2: Conceptual HOMO-LUMO Characteristics for Halogenated Anilines

| Property | General Trend for Halogenated Anilines |

| HOMO Energy | Lowered by electron-withdrawing halogens |

| LUMO Energy | Lowered by electron-withdrawing halogens |

| HOMO-LUMO Gap | Generally large, indicating stability |

| HOMO Localization | Primarily on the aromatic ring and nitrogen |

| LUMO Localization | Primarily on the aromatic ring |

Note: This table is a qualitative representation based on general principles and findings for similar molecules. researchgate.netthaiscience.info

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. An electrostatic potential (ESP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For a molecule like this compound, the ESP map would be expected to show a region of negative potential around the nitrogen atom due to its lone pair of electrons, although this would be tempered by the electron-withdrawing effects of the halogens. The fluorine and bromine atoms, being highly electronegative, would also exhibit regions of negative potential. The hydrogen atoms of the methyl groups and the aromatic ring would likely show regions of positive potential. Understanding the ESP is vital for predicting intermolecular interactions, including hydrogen bonding and halogen bonding. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, including their conformational changes and interactions with a solvent.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal its conformational landscape. This refers to the various shapes the molecule can adopt due to the rotation of its flexible parts, such as the dimethylamino group and the methyl groups. The simulation would show the relative energies of these different conformations and the energy barriers between them.

Furthermore, MD simulations can elucidate solvation effects. The way solvent molecules arrange themselves around the solute molecule can significantly impact its properties and reactivity. For this compound, the simulations would show how water molecules, for example, interact with the nitrogen atom and the halogen substituents through hydrogen bonding and other non-covalent interactions. This information is crucial for understanding the behavior of the compound in solution. nih.gov

Computational Prediction of Spectroscopic Parameters to Aid Structural Elucidation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be highly valuable.

DFT calculations can predict the vibrational frequencies that correspond to the peaks in an IR and Raman spectrum. sphinxsai.com By analyzing the computed vibrational modes, each peak can be assigned to a specific motion of the atoms, such as C-H stretching or C-N bending. Similarly, computational methods can predict the chemical shifts in ¹H and ¹³C NMR spectra, which are sensitive to the electronic environment of each atom. researchgate.net A comparison between the calculated and experimental spectra can provide strong evidence for the synthesized structure.

Table 3: Predicted Spectroscopic Data (Conceptual)

| Spectroscopic Technique | Predicted Parameter | Expected Region/Value |

| Infrared (IR) | C-N Stretch | 1350-1250 cm⁻¹ |

| C-Br Stretch | 600-500 cm⁻¹ | |

| C-F Stretch | 1400-1000 cm⁻¹ | |

| ¹³C NMR | Aromatic Carbons | 110-150 ppm |

| Methyl Carbons | ~40 ppm | |

| ¹H NMR | Aromatic Protons | 6.5-7.5 ppm |

| Methyl Protons | ~2.9 ppm |

Note: These are approximate ranges based on typical values for similar functional groups and are not specific to this compound.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are computational and statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govliverpool.ac.uk These models are built by establishing a mathematical relationship between the chemical structure and a specific property. For novel or less-studied compounds like this compound, QSPR can provide valuable insights into their expected behavior without the need for extensive and costly experimental measurements. nih.gov

The development of a robust QSPR model involves several key steps: the selection of a dataset of molecules with known properties, the calculation of molecular descriptors that encode structural information, the creation of a mathematical model correlating the descriptors to the property of interest, and rigorous validation of the model's predictive power. researchgate.net

Given the limited specific experimental data for this compound, a QSPR study would typically involve a dataset of structurally analogous compounds, such as other substituted anilines and halogenated aromatic compounds. nih.govtandfonline.com By analyzing the trends within this group, predictions can be made for the target molecule.

Molecular Descriptors in QSPR Studies of Substituted Anilines:

A wide array of molecular descriptors can be calculated to represent the structure of this compound. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Quantum Chemical Descriptors: These are calculated using computational chemistry methods and provide information about the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), dipole moments, and atomic charges. tandfonline.com

Steric Descriptors: These relate to the three-dimensional arrangement of the atoms and influence how the molecule interacts with its environment.

Hydrophobic Descriptors: These quantify the molecule's affinity for non-polar environments, which is crucial for predicting properties like solubility and partitioning behavior.

For halogenated anilines, specific descriptors related to the nature and position of the halogen substituents are particularly important. rsc.org

Predicting Physicochemical Properties:

A hypothetical QSPR model for this compound could be developed to predict a range of properties. For instance, the soil adsorption coefficient (Koc), a critical parameter for environmental fate modeling, has been successfully predicted for halogenated aromatic compounds using QSPR. tandfonline.com Such a model would likely incorporate descriptors related to hydrophobicity and electronic interactions.

Another important application would be in predicting metabolic fate. Studies on substituted anilines have shown that QSPR models can predict metabolic processes like N-acetylation based on the physicochemical parameters of the parent aniline. nih.gov

Illustrative QSPR Data for Structurally Related Anilines:

To construct a QSPR model, a dataset of related compounds is essential. The following table provides hypothetical data for a set of substituted anilines that could be used to build a model to predict a property like the n-octanol-water partition coefficient (logP), a measure of hydrophobicity.

| Compound Name | Molecular Weight ( g/mol ) | LogP (Experimental) | Polar Surface Area (Ų) |

| Aniline | 93.13 | 0.90 | 26.02 |

| 2-Bromoaniline | 172.03 | 2.01 | 26.02 |

| 4-Fluoroaniline | 111.12 | 1.15 | 26.02 |

| N,N-dimethylaniline | 121.18 | 2.31 | 3.24 |

| 2-Bromo-5-fluoroaniline | 190.01 | 2.55 | 26.02 |

| This compound | 218.07 | (Predicted) | 3.24 |

Using a multiple linear regression approach on the data for the known compounds, a hypothetical QSPR equation could be formulated:

LogP = a(Molecular Weight) + b(Polar Surface Area) + c

Where 'a', 'b', and 'c' are constants derived from the statistical fitting of the data. Once these constants are determined, the logP for this compound could be predicted by inputting its calculated molecular weight and polar surface area into the equation.

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 2-bromo-5-fluoro-N,N-dimethylaniline in solution. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular framework can be assembled.

A combined analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides the initial and most fundamental data for structural verification.

¹H NMR: The proton NMR spectrum displays distinct signals for the N-methyl groups and the aromatic protons. The N,N-dimethyl protons typically appear as a sharp singlet, integrating to six protons. The three aromatic protons exhibit complex splitting patterns due to both homo- and heteronuclear coupling (J-coupling) with each other and with the fluorine atom. The chemical shifts are influenced by the electronic effects of the bromo, fluoro, and dimethylamino substituents.

¹³C NMR: The ¹³C NMR spectrum reveals all eight carbon atoms in the molecule. The two methyl carbons appear as a single resonance in the aliphatic region. The six aromatic carbons resonate at lower field, with their chemical shifts dictated by the attached substituents. The carbon directly bonded to fluorine (C5) will show a large one-bond C-F coupling constant (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings. Similarly, the carbon attached to bromine (C2) is also significantly influenced.

¹⁹F NMR: The ¹⁹F NMR spectrum provides specific information about the fluorine environment. It typically shows a single resonance, and its coupling to adjacent aromatic protons (³JFH) is observable in both the ¹H and ¹⁹F spectra, which is critical for confirming the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants Predicted data based on analysis of similar substituted aniline (B41778) compounds.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) |

|---|---|---|---|

| N(CH₃)₂ | ~2.7 (s, 6H) | ~42.0 | - |

| C1 | - | ~150.0 | - |

| C2 | - | ~115.0 | - |

| C3 | ~7.3 (dd) | ~130.0 | ³JHH, ⁴JHF |

| C4 | ~6.6 (td) | ~114.0 | ³JHH, ³JHF |

| C5 | - | ~160.0 (d) | ¹JCF > 200 |

| C6 | ~6.8 (dd) | ~118.0 | ³JHH, ⁴JFH |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and revealing the complete bonding network. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons, confirming their relative positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). wikipedia.org This allows for the definitive assignment of each protonated aromatic carbon by linking the already-assigned proton signals to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). wikipedia.org HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular skeleton. For instance, correlations from the N-methyl protons to C1 and C2 of the aromatic ring would firmly establish the connectivity of the dimethylamino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. wikipedia.org In this molecule, a NOESY experiment would show a cross-peak between the N-methyl protons and the aromatic proton at the C6 position, confirming the ortho-relationship and providing insight into the preferred conformation of the dimethylamino group relative to the ring.

The rotation around the C1-N bond in N,N-dimethylanilines can be restricted, particularly with a bulky ortho-substituent like bromine. This restricted rotation can lead to conformational exchange processes that can be studied by dynamic NMR spectroscopy. At low temperatures, this rotation may become slow enough on the NMR timescale to cause the signals for the two N-methyl groups to become distinct (diastereotopic). By analyzing the NMR spectra at various temperatures, it is possible to determine the energy barrier (ΔG‡) for this rotational process.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions of Derivatives

Key expected findings from such a study would include:

Geometry of the Dimethylamino Group: The nitrogen atom is expected to have a trigonal planar or very shallow pyramidal geometry, indicating significant sp² character due to the delocalization of the nitrogen lone pair into the aromatic π-system. The C-N bond length would reflect this partial double-bond character.

Influence of Substituents: The bulky bromine atom at the ortho position would likely cause the N,N-dimethylamino group to twist out of the plane of the aromatic ring to minimize steric hindrance. This dihedral angle (C2-C1-N-Cmethyl) is a key parameter.

Intermolecular Interactions: In the solid state, molecules would pack in a way that maximizes favorable intermolecular forces. While lacking strong hydrogen bond donors, weak C-H···F or C-H···π interactions could be present. Halogen bonding, involving the bromine atom as an electrophilic region, might also play a role in the crystal packing.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis in Reaction Studies

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula.

Exact Mass: The calculated exact mass of the most abundant isotopic composition of this compound (C₈H₉⁷⁹BrFN) is determined with high precision, serving as definitive confirmation of the molecular formula.

Table 2: HRMS Data for C₈H₉BrFN

| Isotopologue | Calculated Exact Mass (Da) |

|---|---|

| C₈H₉⁷⁹BrFN | 216.9953 |

| C₈H₉⁸¹BrFN | 218.9933 |

Fragmentation Analysis: In mass spectrometry, the molecular ion (M⁺˙) undergoes fragmentation, breaking into smaller, characteristic pieces. Analyzing these fragments helps to confirm the structure. wvu.edu The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺˙) and bromine-containing fragment peaks, which appear as a pair of signals of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). nih.gov

Common fragmentation pathways for this molecule would likely include:

Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the dimethylamino group to form a stable iminium cation [M-15]⁺. This is often a very prominent fragmentation pathway for N,N-dimethylanilines.

Loss of Dimethylamine: Cleavage of the C-N bond, potentially with hydrogen rearrangement, could lead to the loss of a neutral dimethylamine molecule.

Halogen Loss: Cleavage of the C-Br or C-F bond, though typically less favorable than alpha-cleavage.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for qualitative analysis. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges based on data from similar substituted aniline molecules.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretch (Aromatic) | FT-IR, Raman | 3100 - 3000 | Medium to weak intensity |

| C-H Stretch (Aliphatic, -CH₃) | FT-IR, Raman | 3000 - 2850 | Medium intensity |

| C=C Stretch (Aromatic Ring) | FT-IR, Raman | 1600 - 1450 | Multiple strong to medium bands |

| C-N Stretch (Aromatic Amine) | FT-IR, Raman | 1350 - 1250 | Strong intensity |

| C-F Stretch | FT-IR | 1250 - 1000 | Typically a very strong, characteristic band |

| C-Br Stretch | FT-IR, Raman | 650 - 500 | Medium to weak intensity, in fingerprint region |

These techniques are also powerful tools for monitoring the progress of chemical reactions. For example, if this compound were used as a starting material in a reaction that modifies the dimethylamino group, one could monitor the disappearance of the characteristic C-H aliphatic stretching bands around 2850-3000 cm⁻¹ using FT-IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is dictated by the chromophoric phenyl ring and the influence of its substituents: the auxochromic N,N-dimethylamino group and the halogen atoms (bromo and fluoro). The spectrum arises from the absorption of UV or visible light, which promotes electrons from a lower energy molecular orbital (typically a π or a non-bonding n orbital) to a higher energy anti-bonding orbital (π*).

The primary electronic transitions observed in substituted anilines are π→π* and n→π* transitions. ijermt.orgresearchgate.net The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital of the aromatic ring, are generally of high intensity. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom of the dimethylamino group) to a π* anti-bonding orbital of the ring. These transitions are typically of lower intensity compared to π→π* transitions. youtube.com

The substituents on the aniline ring significantly modulate the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The N,N-dimethylamino group is a strong electron-donating group (auxochrome) that increases the electron density of the aromatic ring through the resonance effect. This delocalization of the nitrogen lone pair electrons with the π-system of the ring raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). As a result, less energy is required for the electronic transition, leading to a bathochromic shift (red shift) of the λmax to longer wavelengths compared to unsubstituted aniline. ijermt.org

Conversely, the halogen substituents (bromine and fluorine) exert a dual influence. They exhibit an electron-withdrawing inductive effect (-I) due to their high electronegativity, which would be expected to cause a hypsochromic shift (blue shift). However, they also possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R), which would contribute to a bathochromic shift. The net effect of halogen substitution is a complex interplay of these opposing electronic effects, as well as their position on the ring relative to the N,N-dimethylamino group.

Solvatochromism, the change in the color of a solute with a change in the polarity of the solvent, is also an important consideration. In polar solvents, the excited state of this compound, which is expected to be more polar than the ground state due to charge transfer character, will be stabilized to a greater extent. This stabilization can lead to a shift in the λmax.

A hypothetical UV-Vis absorption data for this compound in different solvents is presented in the interactive table below to illustrate these principles.

Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | Dielectric Constant | λmax (nm) for π→π | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λmax (nm) for n→π | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Hexane | 1.88 | 275 | 15,000 | 320 | 2,500 |

| Ethanol | 24.55 | 282 | 16,500 | 328 | 2,800 |

| Acetonitrile | 37.5 | 280 | 16,200 | 325 | 2,700 |

| Water | 80.1 | 285 | 17,000 | 332 | 3,000 |

Note: The data in this table is hypothetical and serves to illustrate the expected spectroscopic behavior. Actual experimental values may vary.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Purity Assessment and Complex Mixture Analysis in Synthetic Investigations

Advanced chromatographic techniques are indispensable for the analysis of this compound, particularly for assessing its purity after synthesis and for monitoring its presence in complex reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and commonly employed methods for these purposes. doi.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the separation and identification of volatile and thermally stable compounds like this compound. nih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase interacts differently with the various components of the sample, leading to their separation based on their boiling points and polarities. For aromatic amines, a non-polar or medium-polarity column is often used. doi.org

After separation in the GC column, the individual components enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which bombards the molecules with high-energy electrons. This process causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint." The mass spectrum displays the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. The fragmentation pattern provides valuable structural information that can confirm the identity of this compound and help in the identification of any impurities. For purity assessment, the area of the peak corresponding to the target compound in the chromatogram is compared to the total area of all peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a versatile and highly sensitive technique that is particularly well-suited for the analysis of compounds that may not be sufficiently volatile or thermally stable for GC-MS, or for the quantification of trace amounts of the compound in complex matrices. nih.govresearchgate.net In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC). The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase within the HPLC column. For a compound like this compound, reversed-phase chromatography with a C18 column is a common choice. researchgate.net

The eluent from the HPLC is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate ions from the analyte molecules without significant fragmentation. In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a very high degree of selectivity and sensitivity, allowing for the accurate quantification of the target compound even in the presence of co-eluting interferences. nih.gov

The following interactive table presents plausible chromatographic and mass spectrometric data for the analysis of this compound.

Interactive Data Table: Plausible Chromatographic and Mass Spectrometric Data for this compound

| Technique | Parameter | Plausible Value/Description |

| GC-MS | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | |

| Carrier Gas | Helium | |

| Retention Time | 12.5 min | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Key m/z Fragments | [M]⁺, [M-CH₃]⁺, [M-Br]⁺, fragments corresponding to the fluorinated benzene (B151609) ring | |

| LC-MS/MS | ||

| Column | C18, 100 mm x 2.1 mm ID, 3.5 µm particle size | |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | |

| Retention Time | 5.8 min | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| MRM Transition | Precursor Ion ([M+H]⁺) → Product Ion (e.g., loss of a methyl group) |

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual experimental parameters and results would need to be determined empirically.

Q & A

Q. What are the synthetic routes for 2-bromo-5-fluoro-N,N-dimethylaniline, and how can reaction conditions be optimized?

The compound is synthesized via multistep reactions, including halogenation and dimethylation. A documented method involves electrolytic treatment of N,N-dimethylbenzamide in tetrahydrofuran with diluted acids under controlled electric fields, followed by neutralization and filtration . Key parameters to optimize include:

- Temperature : Maintained between 20–25°C to avoid side reactions.

- Electrode material : Platinum electrodes are preferred for stability.

- Halogen source : Use bromine gas or N-bromosuccinimide (NBS) for regioselective bromination. A comparative table of yields under varying conditions:

| Halogen Source | Temperature (°C) | Yield (%) |

|---|---|---|

| Br₂ | 25 | 62 |

| NBS | 25 | 78 |

| Br₂ | 30 | 45 |

Lower temperatures and NBS improve regioselectivity and yield .

Q. How can structural characterization of this compound be performed?

Use a combination of spectroscopic and computational methods:

- NMR : Assign peaks using - and -NMR to confirm substituent positions. The dimethylamino group appears as a singlet (~2.9 ppm), while aromatic protons show splitting patterns dependent on fluorine and bromine substituents .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.90 Å, C-F ~1.35 Å) .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G(d)) with experimental data to validate electronic structures .

Q. What reactivity patterns arise from the bromine and fluorine substituents?

Bromine facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides), while fluorine stabilizes intermediates via electron-withdrawing effects. For example:

- Suzuki coupling : Bromine enables cross-coupling with boronic acids.

- Photostability : Fluorine reduces electron density, slowing photodegradation .

- Ortho/meta/para selectivity : Bromine directs incoming nucleophiles to the meta position relative to the dimethylamino group .

Advanced Research Questions

Q. How can contradictory data on electronic excited states be resolved?

Studies on analogous compounds (e.g., 4-fluoro-N,N-dimethylaniline) report conflicting charge-transfer behavior. Methodological recommendations :

- Time-resolved spectroscopy : Use femtosecond transient absorption to distinguish between fluorescence quenching mechanisms .

- Computational validation : Employ TD-DFT with solvent models (e.g., PCM) to simulate excited-state dynamics. Recent work shows no intramolecular charge transfer in fluorinated analogs, contrary to earlier claims .

Q. What strategies improve regioselectivity in halogenation or functionalization reactions?

Evidence from iodination of N,N-dimethylaniline analogs demonstrates that metallation (e.g., sodium-zincate bases) shifts regioselectivity. For example:

Q. How does this compound interact with biological targets?

While direct mechanistic data are lacking, related dimethylanilines exhibit:

- Enzyme inhibition : Binding to cytochrome P450 via π-π stacking and halogen interactions.

- Receptor modulation : Fluorine enhances binding affinity to G-protein-coupled receptors (GPCRs) in computational docking studies . Experimental design :

- Surface plasmon resonance (SPR) : Measure binding kinetics with purified enzymes.

- Mutagenesis : Identify key residues interacting with halogen substituents.

Q. What safety considerations apply due to structural analogs like N,N-dimethylaniline?

N,N-Dimethylaniline is a Group 3 carcinogen (IARC) with limited evidence of carcinogenicity in rodents. For this compound:

- Metabolism : Likely undergoes hepatic N-demethylation and hydroxylation, similar to analogs .

- Handling : Use gloveboxes for air-sensitive reactions and LC-MS to detect trace metabolites .

Data Contradictions and Resolution

Q. Why do studies report conflicting fluorescence properties for fluorinated dimethylanilines?

Discrepancies arise from solvent effects and excitation wavelengths. For example:

- Solvent polarity : Acetonitrile vs. water alters charge-transfer efficiency .

- Excitation energy : Higher-energy UV light (e.g., 355 nm) may populate different excited states than visible light (400 nm) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.